molecular formula C17H17NO4 B2985138 (2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate CAS No. 1794840-96-2

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate

Cat. No. B2985138
M. Wt: 299.326
InChI Key: TYUXUUQMRAKRQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis of Complex Molecules

A study focused on the synthesis of a depside derivative, specifically 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, which was obtained through a facile approach in high yields. This compound's structure was confirmed by various spectroscopic methods and X-ray single crystal diffraction, highlighting its potential for further application in organic synthesis and materials science (Pengcheng Lv et al., 2009).

Catalysis and Oxidative Activation

Research into the direct ortho-acetoxylation of anilides via palladium-catalyzed sp(2) C-H bond oxidative activation demonstrates the utility of certain anilino-oxoethyl compounds in catalysis. This process allows for high regioselectivity in converting aromatic sp(2) C-H bonds into C-O bonds, using acetic acid as the acetate source and K(2)S(2)O(8) as the oxidant (Guan‐Wu Wang et al., 2008).

Antimicrobial Activities

Another study investigated the synthesis of thiazoles and their fused derivatives, starting from 2-ethoxy carbonyl methylene thiazol-4-one, which reacts with compounds including acetophenone to produce derivatives with significant antimicrobial activities. This indicates the role of anilino-oxoethyl compounds in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Biological and Pharmacological Activities

The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to the anilino-oxoethyl structure, as a potent apoptosis inducer and anticancer agent demonstrates the biomedical relevance of these compounds. This particular compound showed high efficacy in cancer models and excellent blood-brain barrier penetration (N. Sirisoma et al., 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves potential applications or areas of study for the compound. It could include potential uses in medicine, industry, or research .

properties

IUPAC Name

(2-anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-15-10-6-5-7-13(15)11-17(20)22-12-16(19)18-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUXUUQMRAKRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Anilino-2-oxoethyl) 2-(2-methoxyphenyl)acetate

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